molecular formula C26H25FN8O4 B1678894 Plevitrexed CAS No. 153537-73-6

Plevitrexed

Cat. No. B1678894
CAS RN: 153537-73-6
M. Wt: 532.5 g/mol
InChI Key: IEJSCSAMMLUINT-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Plevitrexed is an orally bioavailable, small molecule, non-polyglutamatable, antifolate quinazoline derivative thymidine synthetase inhibitor with potential antineoplastic activity . It is currently under investigation for use/treatment in pancreatic cancer, solid tumors, gastric cancer, lung cancer, and colorectal cancer .


Molecular Structure Analysis

The molecular formula of Plevitrexed is C26H25FN8O4 . The average mass is 532.526 Da and the monoisotopic mass is 532.198303 Da . For a detailed molecular structure, you may refer to resources like ChemSpider .


Physical And Chemical Properties Analysis

Plevitrexed has 10 hydrogen bond acceptors and 4 hydrogen bond donors . More detailed physical and chemical properties might be available in resources like ChemSpider .

Scientific Research Applications

Cancer Treatment

Plevitrexed is a small molecule drug that targets TYMS (Thymidylate synthase), a key enzyme in DNA synthesis . It’s primarily used in the treatment of various types of cancers. The drug works by inhibiting TYMS, thereby preventing cancer cells from dividing and growing .

Treatment of Neoplasms

Neoplasms are abnormal growths of tissue that can be benign or malignant. Plevitrexed has been used in the treatment of neoplasms, providing a therapeutic option for managing these conditions .

Digestive System Disorders

Plevitrexed has been indicated for the treatment of digestive system disorders. By targeting TYMS, it can help manage the abnormal cell growth associated with these disorders .

Endocrinology and Metabolic Disease

Plevitrexed has potential applications in the field of endocrinology and metabolic diseases. While the exact mechanisms are not fully understood, the drug’s ability to inhibit TYMS may play a role in managing these conditions .

Abdominal Neoplasms

Plevitrexed has been used in the treatment of abdominal neoplasms. These are tumors that occur in the abdomen, and they can be either benign or malignant .

Colorectal Cancer

Plevitrexed has shown effectiveness in the treatment of colorectal cancer. This is a common type of cancer that starts in the colon or rectum .

Fallopian Tube Carcinoma

Plevitrexed has been used in the treatment of fallopian tube carcinoma, a rare type of cancer that starts in the fallopian tubes .

Ovarian Cancer

Plevitrexed has been used in a Phase II clinical trial for the treatment of ovarian cancer. The trial assessed the efficacy and tolerability of Plevitrexed given as monotherapy or in combination with Topotecan .

Future Directions

Plevitrexed has been granted orphan drug designation for the treatment of ovarian and gastric cancers . It has undergone a single Phase 2 clinical trial (NCT00014690) for epithelial ovarian, fallopian tube, and peritoneal cancers . Future research may focus on its potential in treating these and other types of cancer.

properties

IUPAC Name

(2S)-2-[[4-[(2,7-dimethyl-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]-2-fluorobenzoyl]amino]-4-(2H-tetrazol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN8O4/c1-4-9-35(13-16-11-19-22(10-14(16)2)28-15(3)29-25(19)37)17-5-6-18(20(27)12-17)24(36)30-21(26(38)39)7-8-23-31-33-34-32-23/h1,5-6,10-12,21H,7-9,13H2,2-3H3,(H,30,36)(H,38,39)(H,28,29,37)(H,31,32,33,34)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJSCSAMMLUINT-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)NC(CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1CN(CC#C)C3=CC(=C(C=C3)C(=O)N[C@@H](CCC4=NNN=N4)C(=O)O)F)C(=O)NC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165351
Record name Plevitrexed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Plevitrexed

CAS RN

153537-73-6
Record name Plevitrexed
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153537-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plevitrexed [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153537736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plevitrexed
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06163
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NSC-696259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=696259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Plevitrexed
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLEVITREXED
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9P2881C3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Plevitrexed
Reactant of Route 2
Reactant of Route 2
Plevitrexed
Reactant of Route 3
Plevitrexed
Reactant of Route 4
Plevitrexed
Reactant of Route 5
Plevitrexed
Reactant of Route 6
Reactant of Route 6
Plevitrexed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.